![molecular formula C17H14ClN3O3 B2694985 N-(5-chloro-2-methoxyphenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide CAS No. 899951-53-2](/img/structure/B2694985.png)
N-(5-chloro-2-methoxyphenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide
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Description
N-(5-chloro-2-methoxyphenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a useful research compound. Its molecular formula is C17H14ClN3O3 and its molecular weight is 343.77. The purity is usually 95%.
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Scientific Research Applications
Novel Annulated Products and Synthetic Methods
Research has identified a process where 2-(4-Methoxyphenyl)-1-oxo-1,2-dihydro-1,6-naphthyridine-4-carboxamide undergoes Hofmann rearrangement to yield compounds with potential for further chemical exploration. The study highlights the synthesis of a new heterocyclic system, demonstrating the compound's reactivity and potential as a precursor for developing novel molecules with unique structures and possibly biological activities (Deady & Devine, 2006).
Characterization of Derivatives
Another study focused on synthesizing and characterizing N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives , which included a compound structurally related to the query molecule. This research provided insights into the molecular conformation and stability, offering foundational data for further application in medicinal chemistry and material science (Özer et al., 2009).
Antibacterial Agents
Compounds structurally similar to the query molecule have been evaluated for their antibacterial activity. For instance, pyridonecarboxylic acids derivatives have been studied, highlighting the importance of substituents in enhancing biological activity against various bacterial strains, laying the groundwork for the development of new antibacterial agents (Egawa et al., 1984).
properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-1-methyl-2-oxo-1,8-naphthyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O3/c1-21-15-10(4-3-7-19-15)8-12(17(21)23)16(22)20-13-9-11(18)5-6-14(13)24-2/h3-9H,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCYJKMXVPDEPBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=N2)C=C(C1=O)C(=O)NC3=C(C=CC(=C3)Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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